molecular formula C10H11ClO2 B12898942 2-(3-Chlorophenoxy)oxolane CAS No. 61632-63-1

2-(3-Chlorophenoxy)oxolane

Cat. No.: B12898942
CAS No.: 61632-63-1
M. Wt: 198.64 g/mol
InChI Key: PJTDYXKRQICMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)tetrahydrofuran typically involves the reaction of 3-chlorophenol with tetrahydrofuran under specific conditions. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with tetrahydrofuran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Chlorophenoxy)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)tetrahydrofuran
  • 2-(2-Chlorophenoxy)tetrahydrofuran
  • 2-(3-Bromophenoxy)tetrahydrofuran

Uniqueness

2-(3-Chlorophenoxy)tetrahydrofuran is unique due to the position of the chlorine atom on the phenoxy group. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .

Biological Activity

2-(3-Chlorophenoxy)oxolane, with the CAS number 61632-63-1, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial applications.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.64 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CC(OC1)OC2=CC(=CC=C2)Cl

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. The compound's unique chlorophenoxy substitution pattern influences its reactivity and biological properties, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Type Activity Observed
Gram-positiveEffective
Gram-negativeModerate
FungiEffective

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. This interaction can disrupt cellular processes, leading to cell death or inhibition of growth. The exact pathways remain under investigation, but preliminary data suggest binding to enzymes or receptors critical for microbial survival.

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating potential as a novel antimicrobial agent .
  • Antifungal Properties :
    Another investigation focused on the antifungal activity against Candida albicans. The results showed that the compound effectively reduced fungal load in vitro, suggesting a promising therapeutic application in treating fungal infections .

Research Findings

Recent research highlights the compound's potential in drug development. It has been identified as a lead compound in the synthesis of derivatives aimed at enhancing biological activity while minimizing toxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with structurally similar compounds:

Compound Biological Activity Unique Features
2-(4-Chlorophenoxy)oxolaneModerate antimicrobialDifferent chlorine positioning
2-(3-Bromophenoxy)oxolaneLower activityBromine vs. chlorine substitution

Properties

CAS No.

61632-63-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chlorophenoxy)oxolane

InChI

InChI=1S/C10H11ClO2/c11-8-3-1-4-9(7-8)13-10-5-2-6-12-10/h1,3-4,7,10H,2,5-6H2

InChI Key

PJTDYXKRQICMQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.